molecular formula C17H24O3 B1682227 Terallethrin CAS No. 15589-31-8

Terallethrin

Cat. No. B1682227
CAS RN: 15589-31-8
M. Wt: 276.4 g/mol
InChI Key: MIZYPRIEDMSCAC-UHFFFAOYSA-N
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Description

Terallethrin is an insecticide that belongs to the pyrethroid family . Its IUPAC name is (1 RS )-3-allyl-2-methyl-4-oxocyclopent-2-enyl 2,2,3,3-tetramethylcyclopropanecarboxylate . The molecular formula of Terallethrin is C17H24O3 .


Molecular Structure Analysis

Terallethrin has a complex molecular structure that includes a total of 45 bonds, 21 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 three-membered ring, 1 five-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .


Physical And Chemical Properties Analysis

Terallethrin has a density of 1.1±0.1 g/cm3, a boiling point of 348.7±42.0 °C at 760 mmHg, and a flash point of 148.8±27.9 °C . It has a molar refractivity of 77.8±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 261.6±5.0 cm3 .

Scientific Research Applications

Efficacy in Mosquito Control

Terallethrin has demonstrated significant efficacy in mosquito control. A study by Xiao (2001) found that mosquito coils containing a mixture of terallethrin and other pyrethroids effectively kill Culex pipiens pollens in less than 3 minutes, indicating a strong potential for use in controlling mosquito populations (Xiao, 2001).

Terahertz (THz) Technology Applications

Although not directly related to terallethrin, it's important to note advancements in Terahertz (THz) technology, which share a phonetic similarity but are different in application and composition. THz technology has been explored for various applications including medical diagnostics, security screening, and environmental control (Wilmink & Grundt, 2011).

Bioallethrin Research

Studies on bioallethrin, a synthetic pesticide similar to terallethrin, have shown its potential to cause oxidative stress and DNA damage in human cells. Arif et al. (2021) found that bioallethrin causes oxidative damage and compromises the antioxidant system, leading to DNA damage and cellular toxicity in human lymphocytes (Arif, Quds, & Mahmood, 2021). Similar studies also confirmed the oxidative damage caused by bioallethrin in human erythrocytes (Arif, Salam, & Mahmood, 2020).

Terpenoids and Their Biomedical Applications

Research into terpenoids, a class of molecules that includes terallethrin, has shown potential in addressing various health issues. Terpenoids have been identified for their anticancer, antiparasitic, antimicrobial, and other therapeutic properties. Advances in synthetic biology and metabolic engineering are enhancing the production of these compounds for medical applications (Ajikumar et al., 2008).

Future Directions

While specific future directions for Terallethrin are not mentioned in the search results, one paper discusses the bio-efficacy of two different acaricides, including a pyrethroid, against hard ticks . This suggests potential future directions in the development of more effective insecticides and acaricides.

properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-7-8-11-10(2)13(9-12(11)18)20-15(19)14-16(3,4)17(14,5)6/h7,13-14H,1,8-9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZYPRIEDMSCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057984
Record name Terallethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terallethrin

CAS RN

15589-31-8
Record name Terallethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15589-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terallethrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015589318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terallethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl 2,2,3,3-tetramethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERALLETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6THJ337EJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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